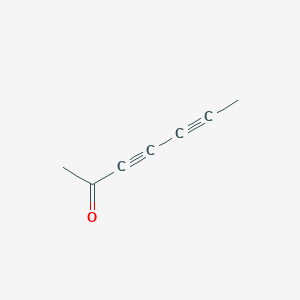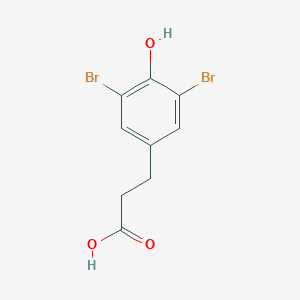
3-(3,5-二溴-4-羟基苯基)丙酸
描述
Synthesis Analysis
The synthesis of derivatives similar to 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid involves complex chemical reactions aiming to introduce specific functional groups into the molecule. For instance, 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was synthesized as a derivative of danshensu to improve chemical stability and liposolubility, demonstrating a methodology that could be relevant for synthesizing the subject compound (Lei Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray single crystal diffraction analysis. This allows for the determination of crystal structure and stereochemistry, providing insights into the molecule's 3D conformation and potential reactivity (Lei Chen et al., 2016).
Chemical Reactions and Properties
The chemical properties of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid derivatives are influenced by the presence of functional groups. For example, halolactonization and hydroxylation reactions have been employed to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones, indicating a method for introducing halogen and hydroxyl groups into the molecular structure (Shengming Ma et al., 2004).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of compounds under different conditions. These properties are typically assessed through experimental studies, though specific details on 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid were not found in the searched papers.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of research compounds. The synthesis and structural studies provide a basis for understanding these properties by detailing how the compound and its derivatives react under synthesized conditions (Lei Chen et al., 2016); (Shengming Ma et al., 2004).
科学研究应用
Use in Food Contact Materials
A related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, has been evaluated for use in food contact materials . The substance is used in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products . The European Food Safety Authority concluded that there is no safety concern for the consumer if its migration does not exceed 0.05 mg/kg food .
Use in Biological Activities
Some 3,5-dibromo-4-hydroxyphenyl enones, which could potentially be derived from 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, have been synthesized and evaluated for their herbicidal, fungicidal, insecticidal, animal health, and antibacterial activities . Some of the compounds showed promising biological activities .
Use in Antioxidant Synthesis
A related compound, “3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid”, is used in the synthesis of antioxidants . The most widespread stabilizers of phenolic structure are derivatives of a methyl ester of this compound .
Use in Commodity Plastics
“Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate”, another related compound, is widely used in commodity plastics, particularly in polyethylenes and polypropylene . It has approval for use in food contact materials, such as plastic food packaging in the EU and US, amongst others . It is one of the most common polymer antioxidants, in part because of its comparatively low price .
Use in Biological Research
“®-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid”, a compound that could potentially be derived from “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, is used in advanced technology research, life science-related fields, organic synthesis, and environmental measurement reagents .
Use in Industrial Production
“3-Hydroxypropionic acid”, a compound that could potentially be derived from “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, is used in the industrial production of various chemicals such as acrylates . It can also be produced from glucose via pyruvate and malonyl coenzyme A .
Use in Biodegradable Polymer Synthesis
The polyester poly (3-hydroxypropionic acid) is a biodegradable polymer . The method combines the high-molecular weight and control aspects of ring-opening polymerization with the commercial availability of the beta hydroxy acid, 3-hydroxypropionic acid which is abbreviated as 3-HP . Since 3-HPA can be derived from biological sources, the resulting material, poly (3-hydroxypropionic acid) or P (3-HPA), is biorenewable .
Use in Advanced Technology Research
“®-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid”, a compound that could potentially be derived from “3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid”, is used in advanced technology research, life science-related fields, organic synthesis, and environmental measurement reagents .
安全和危害
属性
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXMOITYFVDWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347497 | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
CAS RN |
13811-12-6 | |
| Record name | 3,5-Dibromo-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



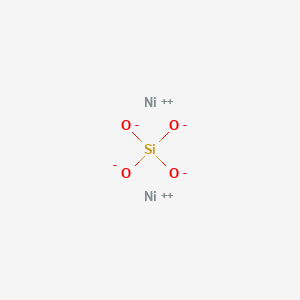
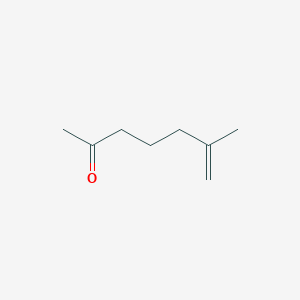

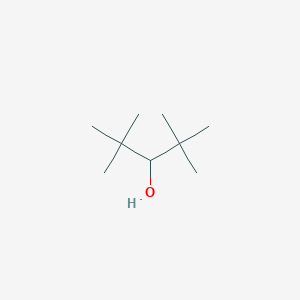
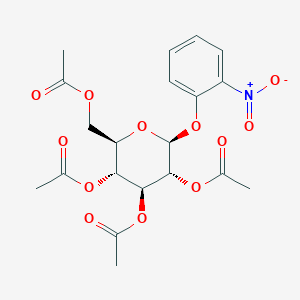
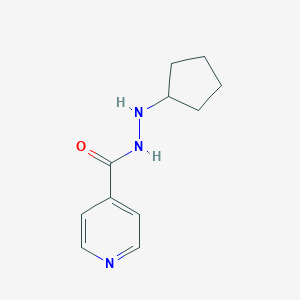
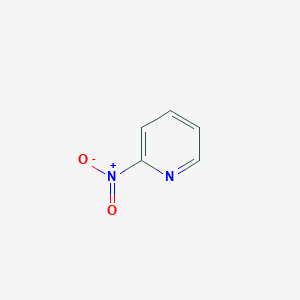
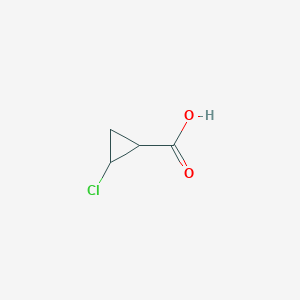
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
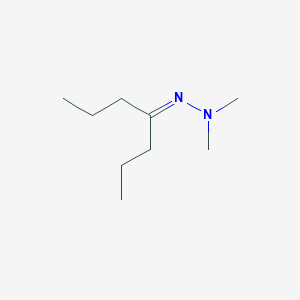
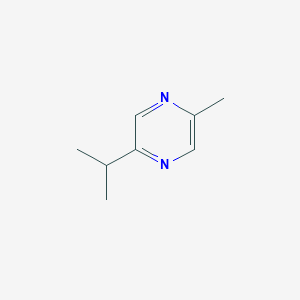
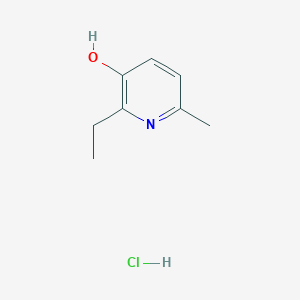
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
